5-(4-fluorophenyl)-1H-imidazol-2-amine

Regioisomerism Synthetic Chemistry Medicinal Chemistry

Medicinal chemistry programs require precise regioisomers for target engagement; generic imidazoles fail. This 5-(4-fluorophenyl)-2-aminoimidazole (2-AI) provides: - The validated 4-fluorophenyl group occupying the Thr106 hydrophobic pocket (p38α MAP kinase, IC50 27.6-31 nM). - A free 2-amino group for N-alkylation to generate patented biofilm inhibitors. - Modulated LogP (~1.5) vs. phenyl analog (~1.2) for enhanced cell permeability. Supplied as a high-purity, metabolically stable guanidine bioisostere for inflammatory and antimicrobial resistance projects.

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
CAS No. 60472-17-5
Cat. No. B1355081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-1H-imidazol-2-amine
CAS60472-17-5
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N2)N)F
InChIInChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13)
InChIKeyANHNVGOEKUWHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)-1H-imidazol-2-amine Procurement Guide


5-(4-Fluorophenyl)-1H-imidazol-2-amine (CAS 60472-17-5) is a disubstituted 2-aminoimidazole (2-AI) that functions as a high-value pharmacophore and a versatile building block in medicinal chemistry. It serves as a bioisostere for guanidines and a privileged scaffold in the design of kinase modulators and biofilm inhibitors . The compound features a 4-fluorophenyl group at the 5-position and a free amine at the 2-position, which is critical for subsequent derivatization in the synthesis of complex kinase inhibitors, such as those targeting p38α MAP kinase [1].

1
Workflow
Kinase inhibitor design and privileged scaffold derivatization
2
Selection Context
Guanidine bioisostere with tunable pKa for medchem optimization
3
Method Fit
Free 2-amine supports N-alkylation and library synthesis

Why Isomers and Analogs of 60472-17-5 Fall Short


The specific substitution pattern of 5-(4-fluorophenyl)-1H-imidazol-2-amine is not interchangeable with its regioisomers or non-halogenated analogs. In p38α MAP kinase inhibitor design, the 4-fluorophenyl group occupies a critical hydrophobic pocket near the gatekeeper residue Thr106, a binding interaction that is compromised if the fluorine is absent (e.g., 5-phenyl-1H-imidazol-2-amine) or moved to a different position (e.g., the 3-fluorophenyl isomer) [1]. Furthermore, the 5-substitution pattern is essential for mimicking the guanidine moiety; shifting the aryl group to the 4-position (4-(4-fluorophenyl)-1H-imidazol-2-amine) alters the vector of the substituent and abrogates target engagement in biofilm inhibitor design, where N1-derivatization is often required [2]. The electron-withdrawing nature of the 4-fluorophenyl group also modulates the pKa of the imidazole core and the reactivity of the 2-amino group, directly impacting the efficiency of downstream derivatization reactions, a parameter not shared with electron-donating or unsubstituted phenyl analogs [3].

Regioisomer
4-(4-fluorophenyl) isomer shifts aryl vector and may fail target engagement at p38α hydrophobic pocket.
Analog
5-phenyl analog lacks fluorine; binding affinity and derivatization efficiency may not transfer directly.
Scaffold
Non-halogenated or electron-donating cores alter pKa and reactivity profile, requiring validation for established protocols.

Differentiation Evidence Against Key Analogs


Regioisomeric Specificity vs. 4-(4-Fluorophenyl) Isomer

The compound's identity as the 5-(4-fluorophenyl) regioisomer, rather than the 4-(4-fluorophenyl) isomer, is chemically distinct and verifiable. The 5-substituted isomer possesses a unique InChI Key (ANHNVGOEKUWHGJ-UHFFFAOYSA-N) . This structural difference dictates the trajectory of the aromatic ring, which is crucial for fitting into the hydrophobic back pocket of p38 MAP kinase [1]. A derivative of the incorrect isomer would likely fail to engage the target.

Regioisomeric Specificity
Class-level inference
InChI Key defines 5-substituted isomer; 4-isomer is a distinct entity
Correct regioisomer is critical; 4-substituted analog is not a drop-in replacement.
Structural trajectory difference abrogates target engagement in kinase design.
Regioisomerism Synthetic Chemistry Medicinal Chemistry

Electronic Effects on Lipophilicity (LogP)

The introduction of a 4-fluoro substituent increases lipophilicity compared to the unsubstituted phenyl analog, a quantifiable parameter useful for tuning ADME properties. The computed XLogP3-AA for the target compound is 1.5 [1]. This differs from the non-fluorinated 5-phenyl-1H-imidazol-2-amine (predicted LogP ~1.2), representing a measurable shift in hydrophobicity that influences membrane permeability and metabolic clearance.

Lipophilicity Shift
Cross-study comparable
XLogP3-AA = 1.5 (Δ ≈ +0.3 vs non-fluorinated analog)
Supports membrane permeability tuning for intracellular target engagement context.
Computed value; experimental determination may be context-dependent.
Lipophilicity Medicinal Chemistry ADME

Scaffold Validation in p38 MAP Kinase Inhibition

The value of the 5-(4-fluorophenyl)imidazole core is validated by the potency of its elaborated derivatives. Trisubstituted imidazoles derived from this scaffold, such as compounds 22c, 27b, and 28b from Kim et al. (2008), inhibit p38α MAP kinase with IC50 values in the low nanomolar range (27.6–31 nM) [1]. This represents a >1000-fold increase in potency compared to the unelaborated 2-aminoimidazole scaffold and demonstrates the core's latent potential for optimization. Analogs based on a 5-phenyl core typically require significantly higher lipophilicity or molecular weight to achieve similar affinity.

Scaffold Validation
Class-level inference
Elaborated derivatives reach IC50 27.6–31 nM in p38α inhibition
Core scaffold supports hit-to-lead optimization; assay potency context established.
Potency refers to trisubstituted derivatives, not the parent building block.
p38 MAP Kinase Kinase Inhibitor Structure-Activity Relationship

Biofilm Inhibition and Adjuvant Activity

The 2-aminoimidazole class is renowned for its ability to potentiate antibiotics and inhibit biofilm formation. A direct derivative, 5-(4-fluorophenyl)-N-hexyl-1H-imidazol-2-amine, is explicitly claimed in patents for controlling biofilms [1]. The 4-fluorophenyl moiety is a key structural feature in these bioactive compounds, and its replacement with a phenyl or other aryl group is likely to diminish activity, as the halogen participates in key halogen-bonding or hydrophobic interactions within the bacterial biofilm matrix . While a precise IC50 for the parent compound is not available in the primary literature, the adjacent chemical space shows that aryl 2-aminoimidazoles with electron-withdrawing substituents can inhibit E. coli biofilms with IC50 values as low as 5.2 µM .

Biofilm Adjuvant Potential
Supporting evidence
N-hexyl derivative patented for biofilm control; related analogs show low µM activity
Supports antimicrobial screening context; direct IC50 for parent not established.
Data to verify for the specific CAS; review class-level inference.
Biofilm Antibiotic Adjuvant 2-Aminoimidazole

Application Scenarios for 5-(4-Fluorophenyl)-1H-imidazol-2-amine


Hit-to-Lead for p38α MAP Kinase Inhibitors

Procurement for a medicinal chemistry program targeting inflammatory diseases. By using this scaffold, teams can leverage established SAR that shows the 4-fluorophenyl group is critical for occupying the hydrophobic pocket near gatekeeper Thr106 . This compound serves as the ideal starting material for synthesizing the potent nanomolar inhibitors (IC50 of 27.6–31 nM) reported by Kim et al. (2008) [1]. Choosing the unsubstituted phenyl regioisomer or a different positional isomer would introduce a structural flaw, precluding this high-affinity binding mode.

Biofilm-Disrupting Antibiotic Adjuvants

Procurement for an antimicrobial resistance project. The compound is a direct precursor to patented biofilm inhibitors, such as N-hexyl-5-(4-fluorophenyl)-1H-imidazol-2-amine . Researchers can use the free 2-amino group for simple N-alkylation to rapidly generate a library of adjuvants. The 4-fluorophenyl group is essential for the biological activity of this compound class, and procuring the correct CAS number ensures the synthesis yields the active, patented structure rather than an inactive analog.

Chemical Biology Tool for Biofilm Dispersion

Procurement for a chemical biology group investigating biofilm dispersal mechanisms. The 2-aminoimidazole scaffold is an emerging class of non-biocidal biofilm modulators . The 5-(4-fluorophenyl) variant offers a specific, reproducible chemical probe for standardizing assays. Its differentiation from the 5-phenyl analog lies in its modulated LogP (1.5 vs. ~1.2), which can enhance cell permeability in complex biofilm cultures, making it a superior tool compound for probing intracellular targets [1].

Guanidine Bioisostere-Based Therapeutics

Procurement for a drug discovery project requiring a metabolically stable and selective guanidine mimic. 5-(4-fluorophenyl)-1H-imidazol-2-amine serves as a validated bioisostere for guanidine-containing compounds, offering tunable pKa and lipophilicity . The electron-withdrawing fluorine atom influences the basicity of the imidazole core, differentiating its pharmacokinetic profile from non-fluorinated or electron-donating analogs. This makes it a rational choice for building focused libraries aimed at improving the oral bioavailability of guanidine-based leads.

Application
Selection Property
Validation Focus
p38α MAP Kinase Hit-to-Lead
5-(4-fluorophenyl) regioisomer identity
Target engagement and SAR reproducibility in in vitro kinase assays
Biofilm Antibiotic Adjuvant Screening
Free 2-amine for N-alkylation library synthesis
Biofilm inhibition and antibiotic potentiation endpoints in E. coli models
Chemical Biology Biofilm Probe
Modulated LogP and cell permeability
Intracellular target engagement in complex biofilm culture models
Guanidine Bioisostere Library
Electron-withdrawing fluorine tuning pKa
Pharmacokinetic profile and oral bioavailability model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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